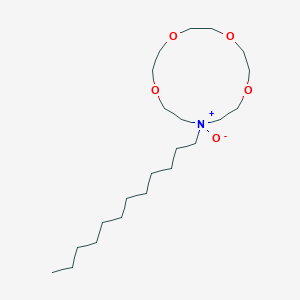
N-Dodecylmonoaza-15-crown-5-N-oxide
説明
N-Dodecylmonoaza-15-crown-5-N-oxide is a macrocyclic ether derivative characterized by a 15-membered crown ether ring containing one nitrogen atom (monoaza) and four oxygen atoms. The nitrogen atom is oxidized to an N-oxide group, and a dodecyl (C₁₂H₂₅) alkyl chain is attached to the nitrogen. This structure imparts unique properties, including enhanced lipophilicity from the alkyl chain and polar interactions via the N-oxide group. Such features make it valuable in applications like ion-selective sensors, phase-transfer catalysis, and metal ion extraction .
特性
CAS番号 |
129117-50-6 |
|---|---|
分子式 |
C22H45NO5 |
分子量 |
403.6 g/mol |
IUPAC名 |
13-dodecyl-13-oxido-1,4,7,10-tetraoxa-13-azoniacyclopentadecane |
InChI |
InChI=1S/C22H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-23(24)13-15-25-17-19-27-21-22-28-20-18-26-16-14-23/h2-22H2,1H3 |
InChIキー |
BNHTVBBNSUAPFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)[O-] |
正規SMILES |
CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)[O-] |
他のCAS番号 |
129117-50-6 |
同義語 |
N-dodecylmonoaza-15-crown-5-N-oxide |
製品の起源 |
United States |
類似化合物との比較
Dibenzo-15-crown-5
Structural Features :
- Composed of a 15-membered crown ether ring fused with two benzene rings (dibenzo) and five oxygen atoms as donor sites . Key Differences:
- Donor Atoms: Lacks nitrogen, relying solely on oxygen for metal coordination.
- Substituents: No alkyl chains or N-oxide groups, reducing lipophilicity. Functional Comparison:
- Dibenzo-15-crown-5 exhibits strong selectivity for alkali metals (e.g., K⁺) due to its rigid, electron-rich aromatic structure, whereas N-Dodecylmonoaza-15-crown-5-N-oxide’s nitrogen and N-oxide may favor transition metals or larger ions .
Benzoaza-15-crown-5
Structural Features :
- A 15-membered ring with one benzene ring (benzo), one nitrogen atom (aza), and four oxygen atoms .
Key Differences : - Nitrogen Oxidation : Benzoaza-15-crown-5 retains a neutral NH group, unlike the N-oxide in the target compound.
- Alkyl Chain : Lacks the dodecyl chain, reducing its hydrophobic interactions.
Functional Comparison : - Applications may differ in solvent compatibility due to the absence of the alkyl chain .
N-(n'-tert-Butoxycarbonyl-6-aminohexanoyl)benzoaza-15-crown-5
Structural Features :
- A benzoaza-15-crown-5 derivative functionalized with a tert-butoxycarbonyl (Boc)-protected aminohexanoyl group . Key Differences:
- Functional Groups: The Boc-aminohexanoyl side chain enables conjugation chemistry, contrasting with the dodecyl chain’s role in hydrophobicity. Functional Comparison:
- Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 212.2 Ų) suggest a larger molecular footprint than simpler crown ethers, impacting ion mobility in analytical techniques like mass spectrometry .
Data Table: Comparative Properties of Crown Ether Derivatives
Metal Ion Selectivity
- This compound: The N-oxide group enhances coordination with transition metals (e.g., Cu²⁺, Zn²⁺) compared to oxygen-only crowns like dibenzo-15-crown-5, which prefer alkali metals .
- Alkyl Chain Impact: The dodecyl chain improves solubility in nonpolar media, enabling use in membrane-based sensors or liquid-liquid extraction systems.
Analytical Performance
- Compounds with bulky substituents (e.g., Boc-aminohexanoyl in ) exhibit larger CCS values, affecting their separation in ion mobility spectrometry. This highlights the role of substituents in analytical method development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


